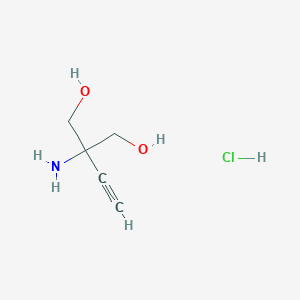
Ethyl 2-propyl-1,3-benzoxazol-5-yl sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Benzoxazole derivatives have been synthesized and evaluated for their in vitro antimicrobial activity . The synthesis involves the use of cyclic amine containing benzoxazole and benzoxazolone derivatives . The 2-cyclic amine-1,3-benzoxazoles, 5-chloro-3-(3-chloropropyl)-1,3-benzoxazol-2(3H)-one, and 3-[3-(cyclic amino)propyl]-1,3-benzoxazol-2(3H)-ones were synthesized .Molecular Structure Analysis
The molecular structure of Ethyl 2-propyl-1,3-benzoxazol-5-yl sulfone is based on the benzoxazole scaffold. The substitution at the second position in the benzoxazole skeleton is influential for the biological activity of the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Catalytic Applications
Ethyl 2-propyl-1,3-benzoxazol-5-yl sulfone, a benzoxazole derivative, has been explored for its potential in various synthesis techniques and catalytic applications. A study highlighted the efficient synthesis of various benzoxazole derivatives using poly (ethylene glycol)-bound sulfonic acid as a catalyst, underscoring the reagent's economic and reusable nature with low catalytic loading (Chikhale et al., 2017).
Analytical Derivatization in Chromatography
In the field of analytical chemistry, specifically in chromatography, sulfonate reagents related to benzoxazole sulfone derivatives have been synthesized for analytical derivatization. These reagents consist of a fluorophore for sensitive detection post-tagging to an analyte and a tertiary amino function that can be removed post-derivatization by acid treatment (Wu et al., 1997).
Applications in Organic Synthesis
Benzoxazole sulfone derivatives have shown potential in organic synthesis. For instance, the synthesis of various sulfone derivatives, including those with benzoxazole moieties, has been achieved. These derivatives have been evaluated for their biological activities, such as antimicrobial properties, highlighting their relevance in the development of new pharmaceutical agents (Irshad et al., 2016).
Development of Fluorescent Molecular Probes
In the domain of molecular biology, benzoxazole derivatives have been developed as new fluorescent solvatochromic dyes. These compounds exhibit a “push-pull” electron transfer system, resulting in strong solvent-dependent fluorescence. Their properties, such as high fluorescence quantum yields and large Stokes shifts, make them suitable for developing ultra-sensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).
Novel Membrane Materials for Fuel Cells
Benzoxazole sulfone derivatives have also found applications in the field of material science. A novel sulfonic acid-containing benzoxazine monomer was synthesized and used to create a membrane with high proton conductivity and low methanol permeability, making it suitable for use in direct methanol fuel cells (Yao et al., 2014).
Zukünftige Richtungen
Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . Due to their wide spectrum of pharmacological activities, there is a global necessity to develop new age chemotherapeutics to battle different forms of diseases .
Eigenschaften
IUPAC Name |
5-ethylsulfonyl-2-propyl-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-3-5-12-13-10-8-9(17(14,15)4-2)6-7-11(10)16-12/h6-8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAROPDRFGFWKCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(O1)C=CC(=C2)S(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-chloropyridin-2-yl)formamido]-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B2592028.png)

![N-(4-ethoxyphenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2592033.png)
![6-Azaspiro[3.5]nonan-9-ol](/img/structure/B2592034.png)


![N-benzyl-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2592037.png)

![2-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}ethanamine](/img/structure/B2592040.png)

![3-methyl-7-[(2-methylphenyl)methyl]-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2592045.png)
![N1-(4-fluorophenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2592046.png)
![4-Ethyl-5-fluoro-6-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2592047.png)
![(E)-2-(2-Bromophenyl)-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide](/img/structure/B2592049.png)